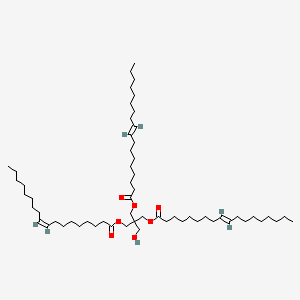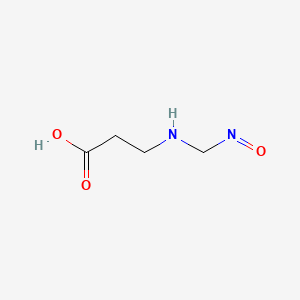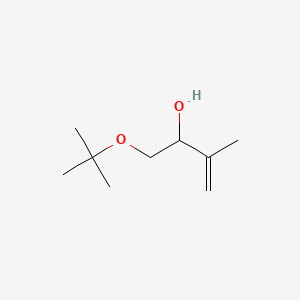
Barium(2+);hydroxide;octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);hydroxide;octahydrate, also known as barium hydroxide octahydrate, is a chemical compound with the formula Ba(OH)₂·8H₂O. It is a white crystalline solid that is highly soluble in water and forms a strong alkaline solution. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium hydroxide octahydrate can be synthesized by dissolving barium oxide (BaO) in water. The reaction is highly exothermic and produces barium hydroxide, which crystallizes as the octahydrate form: [ \text{BaO} + 9\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2·8\text{H}_2\text{O} ] Alternatively, barium sulfide (BaS) can be reacted with water to produce barium hydroxide: [ \text{BaS} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ] The octahydrate form is typically used because it is more stable and easier to handle .
Industrial Production Methods
In industrial settings, barium hydroxide octahydrate is produced by reacting barium oxide with water. The process involves careful control of reaction conditions to ensure the formation of the octahydrate form. The resulting product is then purified and crystallized to obtain high-purity barium hydroxide octahydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Barium hydroxide octahydrate undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids to form barium salts and water.
Decomposition: Decomposes to barium oxide and water when heated to 800°C.
Precipitation Reactions: Forms insoluble barium carbonate when reacted with carbon dioxide.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid to form barium chloride and water.
Carbon Dioxide: Reacts with carbon dioxide to form barium carbonate.
Heat: Decomposes to barium oxide and water at high temperatures.
Major Products Formed
Barium Chloride: Formed from the reaction with hydrochloric acid.
Barium Carbonate: Formed from the reaction with carbon dioxide.
Barium Oxide: Formed from the decomposition of barium hydroxide at high temperatures.
Applications De Recherche Scientifique
Barium hydroxide octahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and titrations.
Biology: Employed in the preparation of biological samples and as a catalyst in biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Used in the production of ceramics, glass, and other materials.
Mécanisme D'action
Barium hydroxide octahydrate exerts its effects primarily through its strong alkaline nature. It dissociates in water to release hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. The compound’s ability to form barium salts with different anions also contributes to its diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Hydroxide: Similar in its alkaline properties but less soluble in water.
Strontium Hydroxide: Also forms strong alkaline solutions but has different solubility and reactivity characteristics.
Magnesium Hydroxide: Less soluble in water and used primarily as an antacid and laxative.
Uniqueness
Barium hydroxide octahydrate is unique due to its high solubility in water and its ability to form stable octahydrate crystals. These properties make it particularly useful in applications requiring a strong alkaline solution and in the synthesis of other barium compounds .
Propriétés
Formule moléculaire |
BaH17O9+ |
|---|---|
Poids moléculaire |
298.46 g/mol |
Nom IUPAC |
barium(2+);hydroxide;octahydrate |
InChI |
InChI=1S/Ba.9H2O/h;9*1H2/q+2;;;;;;;;;/p-1 |
Clé InChI |
OSYYNBAAGHRVOO-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.O.O.O.O.O.[OH-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)




